N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to their targets, leading to their respective therapeutic effects .
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may have a variety of effects depending on the specific target and the pathway it affects .
Biological Activity
N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazoloquinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C25H20N4O2S |
Molecular Weight | 490.0 g/mol |
IUPAC Name | N-benzyl-2-((5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
InChI | InChI=1S/C25H20ClN5O2S/c26... |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticonvulsant Activity : Research indicates that derivatives of the triazole nucleus exhibit significant anticonvulsant effects. For instance, compounds similar to this one have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice . The mechanism involves modulation of voltage-gated sodium channels and GABA receptors.
- Antimicrobial Properties : The compound has been studied for its antimicrobial potential against various pathogens. The thioacetamide moiety is believed to enhance its interaction with microbial enzymes or cellular structures.
- Cancer Therapeutics : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest through interaction with specific oncogenic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
Anticonvulsant Studies
A study by Srivastava et al. evaluated several triazole derivatives for anticonvulsant activity using MES and PTZ models. Among them, certain compounds demonstrated significant protective indices (PI), indicating their potential as effective anticonvulsants .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thio group in the structure enhances its reactivity towards bacterial enzymes .
Cancer Cell Line Studies
In vitro studies have indicated that triazoloquinazoline derivatives can inhibit the proliferation of cancer cells. For example, compounds exhibiting structural similarities to N-benzyl derivatives were found to induce apoptosis in breast cancer cell lines through caspase activation pathways .
Properties
IUPAC Name |
N-benzyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c32-23(27-17-20-11-5-2-6-12-20)18-34-26-29-28-25-30(16-15-19-9-3-1-4-10-19)24(33)21-13-7-8-14-22(21)31(25)26/h1-14H,15-18H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFQXOFCIRUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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